Kahweol acetate
Overview
Description
Kahweol acetate is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various fields of study.
Chemical Reactions Analysis
Kahweol acetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are tailored to the specific functional groups present in the compound. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions employed .
Scientific Research Applications
Kahweol acetate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it has potential applications in studying biological pathways and mechanisms. In medicine, this compound is being explored for its therapeutic potential, particularly in the treatment of certain diseases. Additionally, it has environmental applications, such as in the development of eco-friendly materials and processes.
Mechanism of Action
The mechanism of action of Kahweol acetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological effects, depending on the nature of the targets and the pathways involved .
Comparison with Similar Compounds
Kahweol acetate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or properties. The comparison can help in understanding the distinct features and advantages of this compound over other compounds .
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique properties and mechanisms of action make it a valuable subject of study in chemistry, biology, medicine, and environmental science. Further research and development can unlock new applications and benefits of this compound.
Biological Activity
Kahweol acetate, a natural diterpene derived from coffee beans, has garnered attention for its potential anti-cancer properties. This article delves into the biological activities of this compound, emphasizing its effects on various cancer types, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is one of the two primary coffee diterpenes, alongside cafestol. Both compounds have been studied for their biological activities, particularly in the context of cancer. This compound is known to exhibit anti-proliferative, pro-apoptotic, and anti-inflammatory effects, making it a subject of interest in cancer research.
This compound exerts its biological effects through several mechanisms:
- Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines. For instance, in hepatocellular carcinoma (HCC) cells, kahweol treatment led to increased levels of cleaved caspase-3 and PARP, indicating the activation of apoptotic pathways . Similarly, in renal cancer cells (ACHN and Caki-1), it significantly reduced cell viability and induced apoptosis through the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL .
- Inhibition of Proliferation : this compound has demonstrated a dose-dependent inhibition of cell proliferation across multiple cancer types. For example, in prostate cancer cell lines (PC-3, DU145, LNCaP), this compound significantly reduced cell growth and migration . This effect was attributed to the downregulation of signaling pathways involved in cell survival and proliferation, such as STAT3 and Akt/ERK signaling .
- Impact on Epithelial-Mesenchymal Transition (EMT) : The compound also inhibits EMT-related processes which are crucial for cancer metastasis. In studies involving renal cancer cells, this compound reduced the expression of Snail and Twist proteins associated with EMT .
Table 1: Summary of this compound's Biological Activities
Cancer Type | Effect on Proliferation | Induction of Apoptosis | Key Mechanisms |
---|---|---|---|
Prostate Cancer | Significant inhibition | Yes | Downregulation of STAT3, Bcl-2 |
Hepatocellular Carcinoma | Significant inhibition | Yes | Activation of caspase-3 |
Lung Cancer | Significant inhibition | Yes | Upregulation of Bax |
Colorectal Cancer | Significant inhibition | Yes | Degradation of cyclin D1 |
Case Studies
- Prostate Cancer : A study demonstrated that this compound and cafestol synergistically inhibited the proliferation and migration of prostate cancer cells. The combination treatment resulted in a notable downregulation of androgen receptor expression and chemokine receptors CCR2 and CCR5 .
- Hepatocellular Carcinoma : Research indicated that kahweol treatment led to a significant decrease in phosphorylated Src levels, which correlated with increased apoptosis in HCC cells. This suggests that kahweol may alter Src/STAT3 signaling pathways to enhance apoptotic responses .
- Lung Cancer : In vitro studies showed that kahweol induced apoptosis across various lung cancer cell lines by promoting DNA fragmentation and increasing pro-apoptotic markers while decreasing anti-apoptotic proteins .
Properties
IUPAC Name |
[(4S,12S,13R,16R,17R)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O4/c1-14(23)26-13-22(24)12-21-9-5-17-16-7-10-25-18(16)6-8-20(17,2)19(21)4-3-15(22)11-21/h6-8,10,15,17,19,24H,3-5,9,11-13H2,1-2H3/t15-,17-,19+,20-,21?,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLWVPDNBQAHRT-PCEBFAEYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@]1(CC23CC[C@@H]4C5=C(C=C[C@]4([C@@H]2CC[C@@H]1C3)C)OC=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101002187 | |
Record name | (7-Hydroxy-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b-decahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-yl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101002187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81760-47-6 | |
Record name | Kahweol acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081760476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (7-Hydroxy-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b-decahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-yl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101002187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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